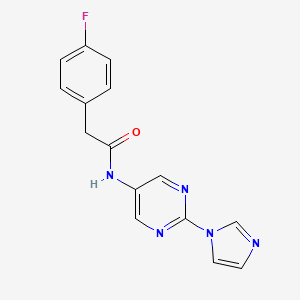![molecular formula C14H17N3O3S2 B2431531 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide CAS No. 1787881-93-9](/img/structure/B2431531.png)
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that features a thiazolidine ring, a thiophene group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Attachment of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the thiazolidine and piperidine intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: It may be explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and thiophene group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
- (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- (4-((2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl)phenoxy)acetic acid
Uniqueness
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is unique due to the presence of both the thiazolidine and piperidine rings, as well as the thiophene group
Propiedades
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-12-9-22-14(20)17(12)10-3-5-16(6-4-10)13(19)15-8-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEXHFOJJGOZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
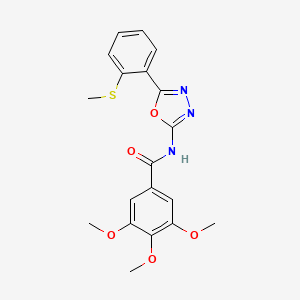
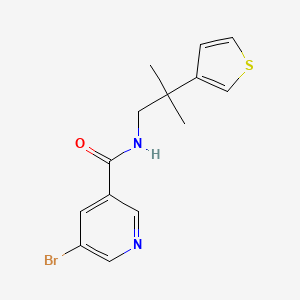
![[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride](/img/structure/B2431452.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide](/img/structure/B2431454.png)
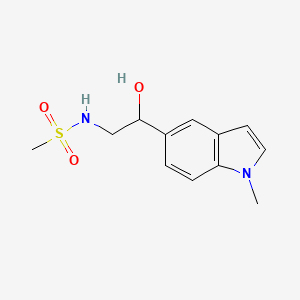

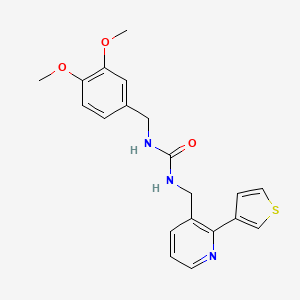
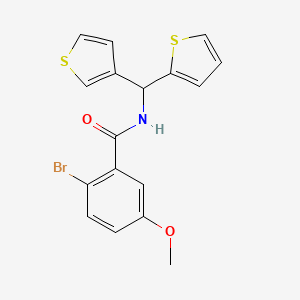
![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)

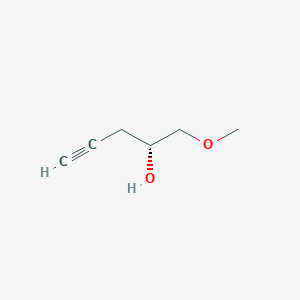
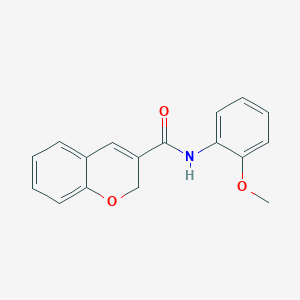
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)
